3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

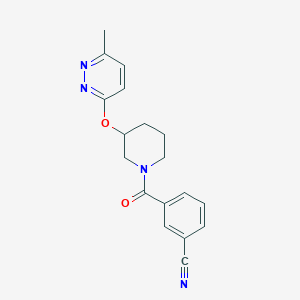

3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is a structurally complex small molecule featuring a benzonitrile core linked via a carbonyl group to a piperidine ring. The piperidine’s 3-position is further substituted with a 6-methylpyridazine moiety through an ether linkage.

Properties

IUPAC Name |

3-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-7-8-17(21-20-13)24-16-6-3-9-22(12-16)18(23)15-5-2-4-14(10-15)11-19/h2,4-5,7-8,10,16H,3,6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAODSEZFHRQHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction using a suitable benzonitrile derivative.

Attachment of the Methylpyridazinyl Group: The methylpyridazinyl group can be attached through an etherification reaction, where the hydroxyl group of the piperidine ring reacts with a methylpyridazinyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile or piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Structural Overview

The compound is characterized by:

- Benzonitrile Moiety : Provides a framework for various biological interactions.

- Piperidine Ring : Known for its role in neuropharmacology.

- 6-Methylpyridazine Group : Imparts unique biological properties, enhancing its interaction with specific molecular targets.

Neuropharmacology

Preliminary studies indicate that 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile may interact with metabotropic glutamate receptors (mGluRs), which are critical in neurological processes. This interaction suggests potential therapeutic uses in treating conditions such as:

- Anxiety Disorders

- Depression

- Schizophrenia

The compound's ability to modulate receptor activity could lead to the development of new treatments for these conditions, highlighting its significance in neuropharmacological research .

Anticancer Research

The compound's structural components may also confer anticancer properties. Research into similar nitrile-containing compounds has demonstrated their ability to inhibit cancer cell proliferation by targeting specific enzymes and pathways associated with tumor growth. The benzonitrile moiety is particularly noted for its potential in disrupting cancer cell signaling .

Study on Neuropharmacological Effects

A study investigated the effects of this compound on mGluRs in vitro. The results indicated that the compound significantly enhanced receptor activation, leading to increased neuronal signaling. This finding supports its potential use in developing treatments for mood disorders.

Anticancer Activity Assessment

In another study focusing on anticancer applications, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited potent inhibitory effects on cell proliferation, suggesting that modifications to the structure could enhance therapeutic efficacy against specific cancers .

Mechanism of Action

The mechanism of action of 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound 6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS: 1016864-49-5) from serves as a relevant structural analog for comparison. Key distinctions are summarized below:

Pharmacological Implications

- Heterocyclic Rings : The target compound’s pyridazine ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to the pyridine ring in ’s compound. Pyridazine’s electron-deficient nature could enhance interactions with polar binding pockets, while pyridine’s single nitrogen offers moderate basicity .

- Substituent Effects : The 6-methylpyridazin-3-yloxy group in the target compound may influence steric interactions and metabolic stability, whereas the 3-methylphenyl group in ’s compound could enhance lipophilicity and π-π stacking.

- Nitrile Positioning : The benzonitrile group in the target compound vs. pyridinecarbonitrile in ’s compound may alter hydrogen-bonding patterns or target selectivity.

Physicochemical and ADMET Considerations

- Solubility : The pyridazine’s polarity and nitrile group may improve aqueous solubility compared to ’s compound, which relies on a methylphenyl group for lipophilic balance.

- Metabolic Stability : Piperidine derivatives are often prone to oxidative metabolism, whereas piperazine rings (as in ) may undergo N-dealkylation. The pyridazine’s electron-deficient nature could reduce susceptibility to cytochrome P450 enzymes.

- Molecular Weight : The target compound’s higher hypothetical molar mass (~307 vs. 278 g/mol) may impact bioavailability, adhering less favorably to Lipinski’s rule of five.

Biological Activity

3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic uses.

Structural Overview

The compound is characterized by:

- Benzonitrile Moiety : Provides a framework for various biological interactions.

- Piperidine Ring : Known for its role in neuropharmacology.

- 6-Methylpyridazine Group : Imparts unique biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate the activity of metabotropic glutamate receptors (mGluRs), which are critical in various neurological processes. The binding affinity and efficacy at these receptors are crucial for understanding its therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia.

Biological Activity Data

Research indicates that this compound may exhibit the following activities:

| Activity Type | Description |

|---|---|

| Receptor Modulation | Potential interaction with mGluRs affecting neurotransmission. |

| Neuropharmacological | Possible applications in treating mood disorders and anxiety. |

| Enzyme Interaction | May act as a probe for studying enzyme activities related to neurobiology. |

Case Studies and Research Findings

- Neuropharmacological Studies : Initial studies have shown that compounds with similar structures can influence glutamate signaling pathways, suggesting that this compound may have comparable effects .

- Binding Studies : Research involving binding assays has indicated that this compound could have significant binding affinity to mGluRs, which are implicated in various psychiatric disorders. Further pharmacological profiling is necessary to confirm these findings and elucidate the precise mechanisms involved .

- Comparative Analysis : When compared to structurally similar compounds, such as 2-cyano-N-(6-methylpyridin-2-yl)-[1,1′-biphenyl]-4-carboxamide, which exhibits anti-inflammatory properties, this compound stands out due to its unique receptor interactions and potential for drug development targeting neurological conditions .

Q & A

Q. What are the established synthetic routes for 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile, and how can intermediates like tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate be utilized?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a pyridazine-containing fragment. For example, tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate (CAS 1261235-16-8) serves as a key intermediate, where the tert-butyl group acts as a protecting group for the piperidine nitrogen . Subsequent deprotection and reaction with 3-cyanobenzoyl chloride or a similar electrophile yields the target compound. Piperidine-catalyzed reactions under controlled temperatures (0–5°C, 2 hours in ethanol) are common for analogous nitrile couplings .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., CI+ mode, as in , which reported HRMS data for a related benzonitrile derivative) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify the piperidine ring conformation, pyridazine substitution, and benzonitrile moiety.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, as demonstrated in studies of structurally similar nitriles .

Q. What safety precautions are critical when handling this compound and its intermediates?

- Methodological Answer :

- Wear protective gear (gloves, goggles, lab coats) due to potential skin/eye irritation from nitrile groups.

- Avoid inhalation of fine powders; use fume hoods during synthesis.

- Waste containing reactive intermediates (e.g., piperidine derivatives) must be segregated and treated by certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing the piperidine-pyridazine intermediate?

- Methodological Answer : Yield discrepancies may arise from competing side reactions (e.g., tert-butyl group hydrolysis or incomplete coupling). Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during nitrile coupling .

- Catalyst Screening : Test alternative bases (e.g., DBU instead of piperidine) to improve selectivity.

- In-Situ Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What is the role of the piperidine ring’s conformation in the compound’s bioactivity or stability?

- Methodological Answer :

- Conformational Analysis : Perform X-ray crystallography or DFT calculations to determine the chair vs. boat conformation of the piperidine ring.

- Stability Studies : Assess degradation under varying pH and temperature conditions. For example, piperidine derivatives with bulky substituents (e.g., tert-butyl) show enhanced steric protection against oxidation .

- Bioactivity Correlation : Compare IC₅₀ values of analogs with different piperidine conformations in target assays (e.g., enzyme inhibition).

Q. How does the electronic nature of the benzonitrile group influence reactivity in further functionalization?

- Methodological Answer :

- Electrophilicity : The nitrile’s electron-withdrawing effect activates the benzene ring for nucleophilic aromatic substitution.

- Computational Modeling : Use DFT to map electron density distribution and predict sites for derivatization (e.g., para-substitution on the benzonitrile).

- Experimental Validation : Test reactions with nucleophiles (e.g., amines, thiols) under Pd-catalyzed conditions, as in ’s alkyne functionalization approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.